molecular formula C15H21N3O B13329857 N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine

N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine

Cat. No.: B13329857
M. Wt: 259.35 g/mol
InChI Key: OQZUHQIQKBIAFZ-UHFFFAOYSA-N
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Description

N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine is a chemical compound with the molecular formula C15H23Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a quinoline ring substituted with a methoxy group and a pentane-1,5-diamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine typically involves the reaction of 6-methoxyquinoline with pentane-1,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure consistent quality and high efficiency. The use of continuous flow reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the production of impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The methoxy group and the amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in different applications.

Scientific Research Applications

N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine: This compound has a similar structure but with a different position of the amine group.

    Primaquine: An antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial drug with a quinoline ring.

Uniqueness

N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine is unique due to its specific substitution pattern and the presence of both methoxy and diamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N'-(6-methoxyquinolin-8-yl)pentane-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-19-13-10-12-6-5-9-18-15(12)14(11-13)17-8-4-2-3-7-16/h5-6,9-11,17H,2-4,7-8,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZUHQIQKBIAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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